Cas no 35333-22-3 (8-(4-chlorophenyl)-8-oxooctanoic acid)

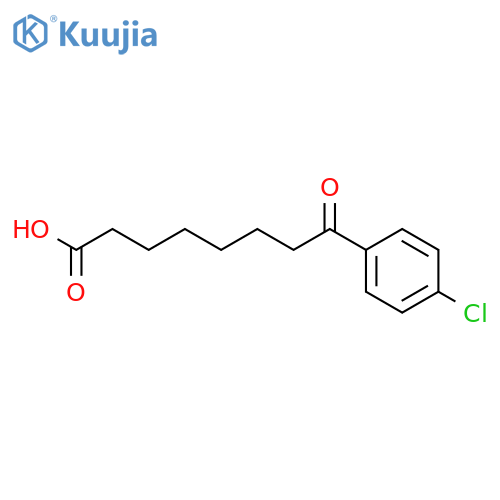

35333-22-3 structure

商品名:8-(4-chlorophenyl)-8-oxooctanoic acid

CAS番号:35333-22-3

MF:C14H17CLO3

メガワット:268.73598

CID:879055

8-(4-chlorophenyl)-8-oxooctanoic acid 化学的及び物理的性質

名前と識別子

-

- 8-(4-chlorophenyl)-8-oxooctanoic acid

- LogP

-

- インチ: InChI=1S/C14H17ClO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18)

- InChIKey: WNTCKEYDUDCLSD-UHFFFAOYSA-N

- ほほえんだ: C(CCCC(=O)O)CCC(=O)C1=CC=C(C=C1)Cl

計算された属性

- せいみつぶんしりょう: 268.08671

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 8

じっけんとくせい

- PSA: 54.37

8-(4-chlorophenyl)-8-oxooctanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 207093-1g |

8-(4-Chlorophenyl)-8-oxooctanoic acid |

35333-22-3 | 97% | 1g |

£352.00 | 2022-02-28 | |

| A2B Chem LLC | AF95257-1g |

8-(4-Chlorophenyl)-8-oxooctanoic acid |

35333-22-3 | 97% | 1g |

$435.00 | 2024-04-20 | |

| Crysdot LLC | CD12079818-1g |

8-(4-Chlorophenyl)-8-oxooctanoic acid |

35333-22-3 | 95+% | 1g |

$316 | 2024-07-24 | |

| Fluorochem | 207093-5g |

8-(4-Chlorophenyl)-8-oxooctanoic acid |

35333-22-3 | 97% | 5g |

£1447.00 | 2022-02-28 | |

| Fluorochem | 207093-2g |

8-(4-Chlorophenyl)-8-oxooctanoic acid |

35333-22-3 | 97% | 2g |

£613.00 | 2022-02-28 | |

| A2B Chem LLC | AF95257-5g |

8-(4-Chlorophenyl)-8-oxooctanoic acid |

35333-22-3 | 97% | 5g |

$1650.00 | 2024-04-20 | |

| A2B Chem LLC | AF95257-2g |

8-(4-Chlorophenyl)-8-oxooctanoic acid |

35333-22-3 | 97% | 2g |

$725.00 | 2024-04-20 | |

| Crysdot LLC | CD12079818-5g |

8-(4-Chlorophenyl)-8-oxooctanoic acid |

35333-22-3 | 95+% | 5g |

$1156 | 2024-07-24 |

8-(4-chlorophenyl)-8-oxooctanoic acid 関連文献

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

35333-22-3 (8-(4-chlorophenyl)-8-oxooctanoic acid) 関連製品

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量